Pyridine, 3-(3-silylpropyl)- (9CI)
Description
The silyl group (typically trimethylsilyl or similar) introduces steric bulk and hydrophobicity, which can influence reactivity, solubility, and electronic properties.
Properties
CAS No. |
178110-88-8 |
|---|---|
Molecular Formula |
C8H10NSi |
Molecular Weight |
148.26 |
IUPAC Name |
3-pyridin-3-ylpropylsilicon |
InChI |
InChI=1S/C8H10NSi/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5,7H,2,4,6H2 |
InChI Key |
QKVVOJPDPQIHSG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CCC[Si] |
Synonyms |
Pyridine, 3-(3-silylpropyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 2- vs. 3-Substituted Silylpropyl Pyridines
A key analog is Pyridine, 2-[3-(trimethylsilyl)propyl]- (9CI) (CAS 137017-72-2, ), a positional isomer with the silylpropyl group at the 2-position. Key differences include:
- Electronic Effects : The 3-position in pyridine is meta to the nitrogen, leading to distinct electronic interactions compared to the 2-position (ortho). This affects directing behavior in electrophilic substitution reactions.
- Physical Properties :
Substituent-Type Comparisons
3-Pyridinecarboxaldehyde, 6-(methylthio)- (9CI) ()
- Substituent : Methylthio (-SMe) and aldehyde (-CHO) groups.
- Impact :
- The aldehyde group increases electrophilicity, enabling nucleophilic addition reactions, unlike the inert silylpropyl group.
- Methylthio provides moderate electron-donating effects, contrasting with the electron-withdrawing silyl group.
3-Pyridinemethanol, α-cyclopropyl- (9CI) (CAS 155047-86-2, )
- Substituent: Cyclopropylmethanol.
- Impact: The hydroxyl (-OH) group enhances hydrophilicity and hydrogen-bonding capacity, unlike the hydrophobic silylpropyl group.
Fluorophore-Containing Pyridine Derivatives ()
- Fluorescence : Larger aromatic systems (e.g., anthracene in compound 5, 9CI) enhance fluorescence, whereas smaller rings (e.g., compounds 3–4) lack significant signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
